molecular formula C11H13ClFNO B2958641 3-chloro-N-(4-fluorophenyl)-2,2-dimethylpropanamide CAS No. 341966-03-8

3-chloro-N-(4-fluorophenyl)-2,2-dimethylpropanamide

Cat. No. B2958641
CAS RN: 341966-03-8
M. Wt: 229.68
InChI Key: IUFNRLQYXADNJL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-chloro-N-(4-fluorophenyl)-2,2-dimethylpropanamide” is represented by the linear formula C14H11ClFNO2 . Its molecular weight is 279.701 .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds structurally similar to 3-chloro-N-(4-fluorophenyl)-2,2-dimethylpropanamide has been extensively studied. For instance, Huang Ming-zhi et al. (2005) synthesized a related compound and analyzed its structure using X-ray single crystal diffraction. This study provides insights into the molecular configuration and crystallographic parameters of such compounds, which are crucial for understanding their chemical properties and potential applications in various scientific fields (Huang Ming-zhi et al., 2005).

Photophysical Characterization

In the realm of photophysics, research has been conducted on related compounds to understand their light-absorbing and emitting properties. Borbas et al. (2008) focused on the design, synthesis, and photophysical characterization of water-soluble chlorins, which are closely related to the compound . These studies are significant for applications in biomedicine, as they explore how these compounds interact with light, a key factor in their use in imaging and therapeutic techniques (Borbas et al., 2008).

Pharmaceutical Applications

In pharmaceutical research, derivatives of this compound have been investigated for their potential medical applications. For example, Liu et al. (2018) studied benzodiazepine derivatives as analgesic modulators, indicating the compound's relevance in developing new medications and treatments (Liu et al., 2018).

Chemical Reactivity and Synthesis

The reactivity and synthesis of similar compounds have been a topic of interest in chemical research. Fagnoni et al. (1999) explored the photodehalogenation of haloanilines, shedding light on the chemical behavior and potential synthetic pathways of compounds like 3-chloro-N-(4-fluorophenyl)-2,2-dimethylpropanamide (Fagnoni et al., 1999).

Environmental Applications

In environmental science, research has been conducted on the degradation and detection of pollutants structurally related to this compound. Goskonda et al. (2002) examined the sonochemical degradation of aromatic organic pollutants, providing insights into the environmental impact and potential remediation strategies for related compounds (Goskonda et al., 2002).

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is recommended to handle it with care, use only outdoors or in a well-ventilated area, and wear protective clothing and eye protection .

properties

IUPAC Name

3-chloro-N-(4-fluorophenyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c1-11(2,7-12)10(15)14-9-5-3-8(13)4-6-9/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFNRLQYXADNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-fluorophenyl)-2,2-dimethylpropanamide

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